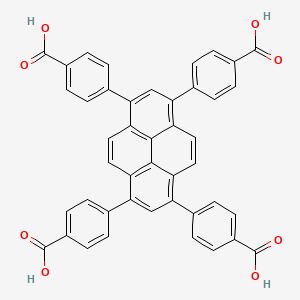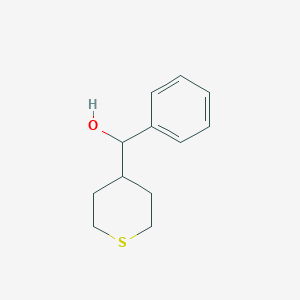
N-Nonyl-6,6,7,7-D4 alcohol
Descripción general
Descripción
N-Nonyl-6,6,7,7-D4 alcohol, also known as 6,6,7,7-tetra-deuteriononyl alcohol, is an isotopically labeled analog of nonyl alcohol. Nonyl alcohol is a long-chain alcohol with nine carbon atoms and a hydroxyl functional group. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including tracer studies and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyl-6,6,7,7-D4 alcohol typically involves the deuteration of nonyl alcohol. This process can be achieved through catalytic exchange reactions where nonyl alcohol is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Nonyl-6,6,7,7-D4 alcohol undergoes various chemical reactions similar to those of nonyl alcohol. These include:
Oxidation: Conversion to nonanoic acid or nonanal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to nonane using reducing agents like lithium aluminum hydride.
Substitution: Formation of nonyl halides through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: Nonanoic acid, nonanal.
Reduction: Nonane.
Substitution: Nonyl chloride, nonyl bromide.
Aplicaciones Científicas De Investigación
N-Nonyl-6,6,7,7-D4 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nonyl alcohol in various chemical processes.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonyl alcohol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nonyl alcohol derivatives.
Industry: Applied in the manufacturing of surfactants, emulsifiers, and plasticizers, where isotopic labeling helps in quality control and process optimization
Mecanismo De Acción
The mechanism of action of N-Nonyl-6,6,7,7-D4 alcohol is similar to that of nonyl alcohol. It interacts with various molecular targets and pathways, primarily involving the hydroxyl functional group. In biological systems, it can undergo oxidation to form nonanoic acid, which participates in metabolic pathways. The deuterium labeling allows for precise tracking of these transformations, providing insights into the compound’s behavior and effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonyl Alcohol: The non-deuterated analog of N-Nonyl-6,6,7,7-D4 alcohol, commonly used in similar applications but without the isotopic labeling.
Octyl Alcohol: A shorter-chain analog with eight carbon atoms, used in similar industrial applications.
Decyl Alcohol: A longer-chain analog with ten carbon atoms, also used in the production of surfactants and plasticizers
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracer studies and analytical applications. This isotopic labeling allows for more accurate and sensitive detection in various scientific experiments, making it a valuable tool in research and industry.
Propiedades
IUPAC Name |
6,6,7,7-tetradeuteriononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRUINPWMLAQRD-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)


![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)





![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)

